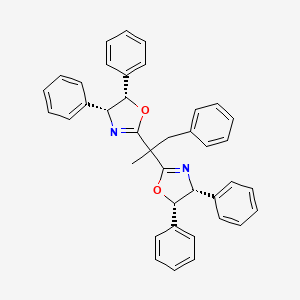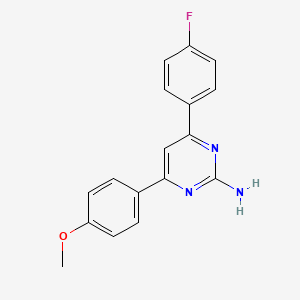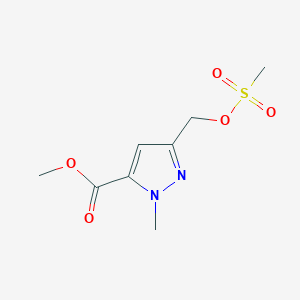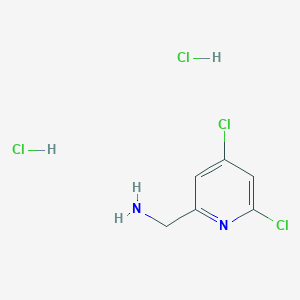
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95%
Übersicht
Beschreibung
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% (2-FMB) is a synthetic organic compound with a molecular formula of C10H9FO3. It is an aromatic acid derivative of phenyl and methoxybenzoic acid, and its structure consists of a benzene ring with an attached methoxy and fluorine substituent. It is a white powder with a melting point of 152-154 °C and a boiling point of 327 °C. 2-FMB is soluble in most organic solvents, including acetic acid, ethanol, and dimethyl sulfoxide (DMSO).
Wirkmechanismus
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% is known to interact with various proteins and enzymes in the body. It has been shown to bind to the active site of certain enzymes, such as chymotrypsin and trypsin, which are involved in the breakdown of proteins. It has also been shown to bind to the active site of certain proteins, such as elastase, which is involved in the breakdown of elastin. In addition, 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to bind to the active site of certain hormones, such as cortisol and progesterone, and to certain vitamins, such as vitamin B12.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, which are involved in the breakdown of proteins. It has also been shown to inhibit the activity of certain proteins, such as elastase, which is involved in the breakdown of elastin. In addition, 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain hormones, such as cortisol and progesterone, and to certain vitamins, such as vitamin B12.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and has a high melting point, which makes it suitable for use in a variety of experiments. Another advantage is that it is soluble in most organic solvents, which makes it easy to work with in the lab. However, one limitation is that it is a synthetic compound, which means that its effects may not be fully understood. Another limitation is that it is not readily available, which can make it difficult to obtain for experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% research. One direction could be to study its effects on other enzymes, proteins, and hormones. Another direction could be to study its effects on other vitamins. Additionally, research could be done to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, research could be done to explore its potential applications in the food and beverage industry, such as its use as a preservative or flavor enhancer. Finally, research could be done to explore its potential applications in the cosmetic industry, such as its use as a skin care ingredient.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays to study the activity of enzymes such as chymotrypsin, trypsin, and elastase. It has also been used in studies of the binding of drugs to proteins, and as a tool to study the structure-activity relationships of drugs. In addition, 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been used to study the structure-activity relationships of other compounds, such as antibiotics, hormones, and vitamins.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-6-7-12(13(8-11)14(16)17)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLVWYMXGFTUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572987 | |
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216367-16-7 | |
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)
![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)



![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)



